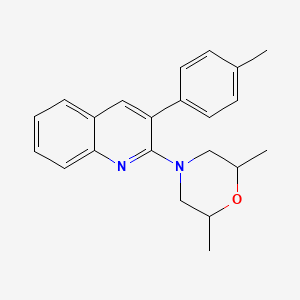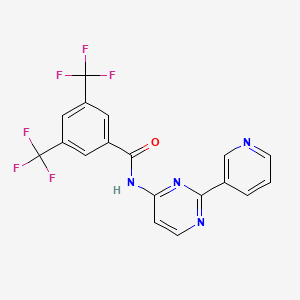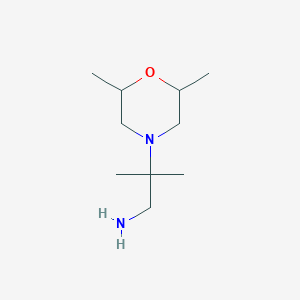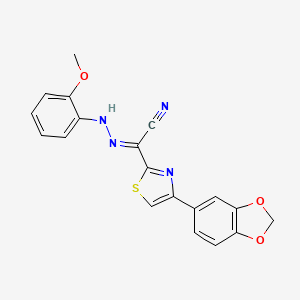
2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline, abbreviated as 2,6-DMMQ, is a quinoline derivative that has been studied for its potential applications in the fields of science and medicine. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further scientific research. In
科学的研究の応用
Corrosion Inhibition
2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline and its derivatives have been explored for their corrosion inhibition properties, particularly against the corrosion of iron. Computational studies using quantum chemical and molecular dynamics simulation approaches have shown these compounds to possess significant adsorption and corrosion inhibition capabilities. The binding energies of these compounds on iron surfaces suggest a promising potential for application as corrosion inhibitors in various industrial settings (Erdoğan et al., 2017). Additionally, experimental studies have confirmed their effectiveness in mitigating corrosion of mild steel in acidic mediums, with certain derivatives showing exceptionally high inhibition efficiency, further validating their potential industrial applications (Singh et al., 2016).
Radio Ligand for Imaging
Research has also investigated the potential of quinoline derivatives as radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET). The novel quinoline-2-carboxamide derivatives labeled with carbon-11 have shown promising results for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo. These findings may have implications for the development of diagnostic tools for neurological conditions (Matarrese et al., 2001).
Heterocyclic Synthesis
In the realm of organic synthesis, quinoline derivatives serve as crucial intermediates. For instance, the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes showcases the utility of quinoline derivatives in constructing complex natural N-heterocycles, which have applications in medicinal chemistry and the development of therapeutic agents (Méndez et al., 2001).
Biomolecular Binding and Photophysics
Quinoline derivatives are studied for their photophysical properties and biomolecular binding capabilities, which are essential in the development of molecular logic switches and sensors. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have shown significant solvatochromism, acidochromism, and solid-state fluorescence, with potential applications in molecular electronics and photonics (Uchacz et al., 2016).
Enantioselective Catalysis
The field of asymmetric catalysis has also benefited from the study of quinoline derivatives. Research into the highly enantioselective hydrogenation of quinolines using chiral cationic ruthenium catalysts has yielded significant advancements. This process has been applied to the gram-scale synthesis of biologically active tetrahydroquinolines, showcasing the potential of quinoline derivatives in the synthesis of pharmaceuticals and other active molecules (Wang et al., 2011).
特性
IUPAC Name |
2,6-dimethyl-4-[3-(4-methylphenyl)quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-8-10-18(11-9-15)20-12-19-6-4-5-7-21(19)23-22(20)24-13-16(2)25-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOXOTGGCKGOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)



![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)


![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)
![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)